N-cyclopentyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-cyclopentyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The compound’s structure features a pyrazolo[1,5-a]pyrimidine core with various substituents, including a cyclopentyl group, two methyl groups, and a 4-methylphenyl group.
Mechanism of Action
Target of Action
The primary target of N-cyclopentyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the G1/S transition . This results in the arrest of cell cycle progression, preventing the cells from entering the S phase where DNA replication occurs. This can lead to apoptosis, or programmed cell death, in tumor cells .
Result of Action
The result of the compound’s action is significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces significant alterations in cell cycle progression and apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with suitable amidine or guanidine derivatives to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring or the pyrazolo[1,5-a]pyrimidine core are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Organometallic reagents such as Grignard reagents or palladium-catalyzed cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one
Uniqueness
N-cyclopentyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its cyclopentyl and 4-methylphenyl groups contribute to its high potency and selectivity as an anticancer agent, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-13-8-10-16(11-9-13)19-15(3)23-24-18(12-14(2)21-20(19)24)22-17-6-4-5-7-17/h8-12,17,22H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMWHHSDLIAHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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